molecular formula C17H11Br B043492 1-(Bromomethyl)pyrene CAS No. 2595-90-6

1-(Bromomethyl)pyrene

Cat. No.: B043492
CAS No.: 2595-90-6
M. Wt: 295.2 g/mol
InChI Key: UGMXRPVWWWDPFC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)pyrene (CAS: 2595-90-6) is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) with a fused four-ring structure. This compound features a bromomethyl (-CH₂Br) substituent at the 1-position of the pyrene core (Figure 1). It is widely utilized in organic synthesis as an alkylating agent, particularly in SN2 reactions, due to the electrophilic bromine atom’s reactivity . Its applications span materials science, pharmaceutical chemistry (e.g., quaternization of alkaloids ), and the development of supramolecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves the use of bromine in carbon tetrachloride (CCl₄) as a solvent. The reaction typically requires stirring the mixture for a few hours until the solution changes color, indicating the completion of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is often followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)pyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)pyrene, while oxidation with potassium permanganate can produce 1-(carboxymethyl)pyrene .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)pyrene involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group acts as a reactive site for nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyrene Derivatives

The photophysical, electronic, and chemical properties of brominated pyrene derivatives are highly dependent on the substitution pattern. Below is a comparative analysis of 1-(bromomethyl)pyrene with structurally related compounds.

Positional Isomers: 1-, 2-, and 4-(Bromomethyl)pyrene

A computational study compared the electronic properties of mono-bromomethylpyrene isomers (Table 1) :

Compound HOMO (eV) LUMO (eV) Energy Order (Stability) HOMO/LUMO Localization
This compound -5.2 -1.8 2nd most stable Evenly distributed across pyrene
2-(Bromomethyl)pyrene -5.0 -1.6 Most stable Localized on pyrene moiety
4-(Bromomethyl)pyrene -5.4 -2.0 Least stable HOMO on pyrene, LUMO delocalized

Key Findings :

  • Stability: 2-(Bromomethyl)pyrene exhibits the lowest energy (highest stability), attributed to reduced steric strain at the nodal position .
  • In contrast, 4-(Bromomethyl)pyrene (K-region substitution) shows localized HOMO, reducing conjugation .

Brominated PAHs Beyond Pyrene

This compound shares functionalization strategies with other bromomethylated PAHs (Table 2):

Compound Core Structure Reactivity Applications
This compound Pyrene SN2 alkylation, quaternization Supramolecular chemistry, drug design
2-(Bromomethyl)phenanthrene Phenanthrene Electrophilic substitution Organic electronics
1-(Bromomethyl)anthracene Anthracene Cross-coupling reactions Optoelectronic materials

Key Differences :

  • Core Conjugation : Anthracene derivatives (three fused rings) exhibit shorter π-conjugation than pyrene (four rings), affecting absorption/emission spectra.
  • Steric Effects : Phenanthrene’s bent structure imposes steric hindrance, reducing reactivity compared to planar pyrene derivatives .

Reactivity in Alkylation Reactions

This compound outperforms smaller bromoaromatics (e.g., benzyl bromide) in SN2 reactions due to pyrene’s electron-rich core stabilizing transition states. However, its bulkiness can limit access to sterically constrained substrates .

Biological Activity

1-(Bromomethyl)pyrene is a halogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This compound has garnered attention in recent years due to its implications in toxicology and pharmacology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of pyrene derivatives. A common method includes the use of phosphorus tribromide (PBr3) in a dichloromethane solvent, yielding a product that can be purified through silica gel chromatography . The structure of this compound can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic shifts indicative of the bromomethyl group attached to the pyrene backbone .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in bladder cancer cells, suggesting its potential as an antitumor agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Bladder Cancer Cells15ROS generation
Breast Cancer Cells20Apoptosis induction
Lung Cancer Cells25Cell cycle arrest

Genotoxicity

The genotoxic effects of this compound have also been investigated. Studies utilizing bacterial assays (such as the Ames test) indicate that this compound can cause mutations, raising concerns about its potential as a carcinogen . The mutagenic activity may be attributed to its ability to form DNA adducts, disrupting normal cellular functions.

Case Studies

In a notable case study, researchers explored the interaction between this compound and DNA. The study revealed that exposure to this compound resulted in increased levels of DNA strand breaks in human cell lines, corroborating its genotoxic potential . Additionally, animal models have shown that chronic exposure leads to tumor formation, further emphasizing the need for caution regarding human exposure.

Environmental Impact

Given its classification as a PAH, this compound is also relevant in environmental contexts. Its persistence in soil and water systems poses risks to wildlife and human health. Research indicates that it can bioaccumulate in aquatic organisms, leading to higher concentrations up the food chain .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Bromomethyl)pyrene, and how can purification challenges be addressed?

  • Methodological Answer : The synthesis of this compound often involves SN2 reactions, as demonstrated in pillararene functionalization studies. For example, using NaH as a base in DMF/toluene mixtures at 110°C improves reaction efficiency compared to Cs₂CO₃, which generates side products. However, poor solubility of pyrene derivatives in non-polar solvents (e.g., n-hexane) complicates purification. Repeated recrystallization or gel permeation chromatography (GPC) is recommended, though silica gel chromatography is ineffective due to low polarity .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns, particularly the doublet signal of the NCHN proton in functionalized derivatives. Elemental analysis and electrospray ionization mass spectrometry (ESI-MS) validate molecular composition. For solubility-challenged compounds, dynamic light scattering (DLS) or X-ray crystallography may supplement structural analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its brominated alkyl chain, this compound requires handling in fume hoods with nitrile gloves and lab coats. First-aid measures for skin contact include immediate washing with soap and water. Inhalation risks necessitate respiratory protection (e.g., N95 masks) and adequate ventilation. Material Safety Data Sheets (MSDS) should be consulted for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

  • Methodological Answer : Discrepancies in reactivity may arise from solvent polarity effects on transition states. For instance, polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN1 pathways, while toluene favors SN2 mechanisms. Systematic solvent screening paired with density functional theory (DFT) calculations can clarify mechanistic pathways. Control experiments with deuterated solvents may further isolate solvent effects .

Q. What strategies enable the integration of this compound into supramolecular or polymeric architectures while minimizing steric hindrance?

  • Methodological Answer : Covalent anchoring via Sonogashira coupling or thiol-ene "click" chemistry reduces steric strain. Pre-functionalization of pyrene with spacers (e.g., ethylene glycol chains) enhances compatibility with host-guest systems. Computational modeling (e.g., molecular dynamics simulations) predicts packing efficiency in crystal lattices or graphene hybrids .

Q. How can researchers design experiments to evaluate the photophysical properties of this compound derivatives for optoelectronic applications?

  • Methodological Answer : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO-LUMO gaps. Comparative studies with unmodified pyrene (λem ~ 375 nm) assess bromination-induced Stokes shifts. Thin-film deposition techniques (e.g., spin-coating) enable testing in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

1-(bromomethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMXRPVWWWDPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361552
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2595-90-6
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2595-90-6
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Synthesis routes and methods I

Procedure details

A 10.00 g sample (43.1 mmol) of 1-Pyrenemethanol was dissolved in 250 mL of benzene with slight heating. The mixture was returned to room temperature and 1.63 mL (4.24 g, 17.24 mmol) of phosphorus tribromide were slowly added. The mixture was brought to reflux and stirred for 2 h. The mixture was returned to room temperature, and poured into a separatory funnel containing 500 mL 3:2 Et2O:H2O. The organic fraction was washed twice with 100 mL H2O and dried over anhydrous Na2SO4. Solvent was removed under reduced pressure to yield 1-(bromomethyl)pyrene (12.030 g, 95.0%) as a dark yellow powder. TLC (SiO2, 1:1 Hexane:EtOAc) Rƒ=0.95. Mp=270° C. (dec) 1H NMR (CDCl3), δ 5.28 (s, 2H), 8.0-8.3 (m, 9H from pyrene). 13C NMR (CDCl3), δ32.643, 123.258-132.374 16 pks from pyrene.
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43.1 mmol
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250 mL
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1.63 mL
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Synthesis routes and methods II

Procedure details

Firstly, 500 mg of (1-pyrenyl)methanol as the starting material was dissolved in 20 mL of dehydrated dichloromethane, and then 1 mL of PBr3 was slowly dropped into the solution that was kept in an ice bath of 0° C. in an N2-atmosphere. After 12 hours of stirring with a magnetic stirrer, the mixture was neutralized with 50 ml of 0.3M sodium bicarbonate solution (4 g/150 mL) three times using a separating funnel, and then CH2Cl2 was used to extract the organic phase in the mixture. After the moisture in the organic phase was removed by anhydrous MgSO4, the solvent in the organic phase was removed under a reduced pressure to obtain 547 mg of (1-pyrenyl)bromomethane in a high purity. The completion of the bromination was confirmed by the 1H-NMR spectrum of the product in FIG. 3A and the mass spectrum (molecular weight=295.17) of the same.
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500 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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